An In-Depth Technical Guide to the Basic Properties of 1-phenyl-1H-1,3-benzodiazol-2-amine
An In-Depth Technical Guide to the Basic Properties of 1-phenyl-1H-1,3-benzodiazol-2-amine
Introduction
1-phenyl-1H-1,3-benzodiazol-2-amine, a member of the 2-aminobenzimidazole family, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key pharmacophore found in numerous biologically active molecules, including antiviral, antifungal, and anticancer agents.[1][2] The basicity of these compounds, quantified by their acid dissociation constant (pKa), is a critical physicochemical parameter that governs their solubility, membrane permeability, and interaction with biological targets. Understanding the fundamental basic properties of 1-phenyl-1H-1,3-benzodiazol-2-amine is therefore paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the core basic properties of 1-phenyl-1H-1,3-benzodiazol-2-amine, intended for researchers, scientists, and drug development professionals. We will delve into its predicted basicity, the structural and electronic factors influencing it, and detailed experimental protocols for its empirical determination.
Core Basic Properties of 1-phenyl-1H-1,3-benzodiazol-2-amine
The introduction of a phenyl group at the N1 position is expected to slightly decrease the basicity of the molecule. The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, which would reduce the electron density on the imidazole ring and thus lower the pKa. Therefore, the pKa of 1-phenyl-1H-1,3-benzodiazol-2-amine is predicted to be slightly lower than that of 2-aminobenzimidazole.
| Property | Value (Estimated/Predicted) | Source |
| Molecular Formula | C₁₃H₁₁N₃ | - |
| Molecular Weight | 209.25 g/mol | - |
| Predicted pKa (Conjugate Acid) | ~ 6.8 - 7.1 | Inferred from[3] |
| Solubility | Poorly soluble in neutral water; solubility increases in acidic media. | Inferred from[4][5] |
Structural and Electronic Factors Influencing Basicity
The basicity of 1-phenyl-1H-1,3-benzodiazol-2-amine is primarily attributed to the lone pair of electrons on the sp²-hybridized imino nitrogen atom within the imidazole ring. Upon protonation, a resonance-stabilized cation is formed.
Protonation Site
Experimental and computational studies on related 2-aminobenzimidazole derivatives have consistently shown that protonation occurs at the endocyclic imino nitrogen (N3) rather than the exocyclic amino group. This is because the resulting cation is stabilized by resonance, with the positive charge delocalized over the guanidinium-like fragment.
Caption: Protonation of 1-phenyl-1H-1,3-benzodiazol-2-amine at the imino nitrogen.
Influence of Substituents
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2-Amino Group: The exocyclic amino group at the 2-position plays a crucial role in enhancing the basicity of the benzimidazole core. Through resonance, the lone pair of the amino nitrogen can delocalize into the imidazole ring, increasing the electron density at the imino nitrogen and making it more susceptible to protonation.
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1-Phenyl Group: The phenyl group at the N1 position is expected to have a modest, base-weakening effect. The aromatic ring is weakly electron-withdrawing by induction, which slightly reduces the electron-donating ability of the N1 nitrogen into the imidazole system. This, in turn, slightly decreases the electron density at the N3 nitrogen, leading to a lower pKa compared to the unsubstituted 2-aminobenzimidazole.
Experimental Protocols for pKa Determination
Due to the poor aqueous solubility of 1-phenyl-1H-1,3-benzodiazol-2-amine, conventional potentiometric titration in purely aqueous media can be challenging. Therefore, methods suitable for poorly soluble compounds, such as UV-Vis spectrophotometric titration or potentiometric titration in co-solvent systems, are recommended.
UV-Vis Spectrophotometric pKa Determination
This method is highly suitable for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation.[6]
Methodology:
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 2 to pH 10, with a constant ionic strength.
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Preparation of Stock Solution: Prepare a concentrated stock solution of 1-phenyl-1H-1,3-benzodiazol-2-amine in a suitable organic solvent (e.g., DMSO or methanol).
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Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the aqueous pKa.
-
UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).
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Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the protonated and neutral species is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Potentiometric Titration in a Co-solvent System
For compounds with extremely low aqueous solubility, potentiometric titration can be performed in a mixed-solvent system (e.g., water-methanol or water-ethanol). The apparent pKa (pKa') is determined in the co-solvent and then extrapolated to obtain the aqueous pKa.
Methodology:
-
Co-solvent Preparation: Prepare a series of co-solvent mixtures with varying compositions (e.g., 20%, 40%, 60% methanol in water).
-
Sample Preparation: Dissolve a known amount of 1-phenyl-1H-1,3-benzodiazol-2-amine in each co-solvent mixture.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).
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Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH electrode.
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pKa' Determination: Plot the pH versus the volume of titrant added. The pKa' in each co-solvent mixture corresponds to the pH at the half-equivalence point.
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Extrapolation to Aqueous pKa: Plot the determined pKa' values against the mole fraction of the organic solvent and extrapolate the linear portion of the plot to zero co-solvent concentration to obtain the aqueous pKa.
Solubility Profile and pH-Dependent Behavior
As a basic compound, the solubility of 1-phenyl-1H-1,3-benzodiazol-2-amine is expected to be highly pH-dependent.
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In Neutral and Basic Media (pH > pKa): The compound will exist predominantly in its neutral, free base form. Due to the presence of the aromatic rings, this form is expected to have low aqueous solubility.
-
In Acidic Media (pH < pKa): The compound will be protonated to form its conjugate acid, a salt. The ionic nature of the salt significantly increases its interaction with polar water molecules, leading to a substantial increase in aqueous solubility.
This pH-dependent solubility is a critical factor in drug development, influencing dissolution rates and absorption in different parts of the gastrointestinal tract.
Conclusion
1-phenyl-1H-1,3-benzodiazol-2-amine is a weakly basic compound with an estimated pKa in the range of 6.8 to 7.1. Its basicity is primarily due to the imino nitrogen of the imidazole ring, enhanced by the electron-donating effect of the 2-amino group and slightly attenuated by the electron-withdrawing nature of the 1-phenyl substituent. The poor aqueous solubility of the neutral form can be significantly improved in acidic environments due to the formation of a more soluble salt. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its pKa, a crucial parameter for its advancement in medicinal chemistry and pharmaceutical development.
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